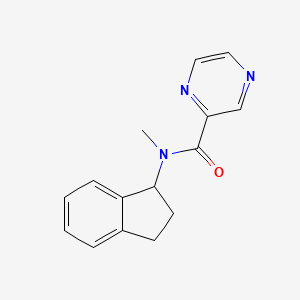
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyrazine-2-carboxamide, commonly known as DI-9, is a chemical compound that has shown potential in various scientific research applications. DI-9 belongs to the family of indenylpyrazine derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of DI-9 is not fully understood, but it is thought to involve multiple targets. In cancer therapy, DI-9 has been shown to inhibit the activity of various enzymes involved in cell proliferation and angiogenesis, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor (VEGF). In neuroprotection, DI-9 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In antimicrobial activity, DI-9 has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial and fungal metabolism.
Biochemical and Physiological Effects
DI-9 has been shown to have various biochemical and physiological effects, depending on the target and concentration. In cancer therapy, DI-9 has been shown to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle. In neuroprotection, DI-9 has been shown to protect against oxidative stress and inflammation. In antimicrobial activity, DI-9 has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in bacterial and fungal metabolism.
実験室実験の利点と制限
One of the advantages of DI-9 is its ease of synthesis and high purity. DI-9 can be synthesized using a simple one-pot reaction and yields a pure product with a purity of over 95%. Another advantage of DI-9 is its broad spectrum of biological activities, which makes it a promising candidate for various scientific research applications. However, one of the limitations of DI-9 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation of DI-9 is its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for research on DI-9. One direction is to investigate the structure-activity relationship of DI-9 and its derivatives to optimize its biological activities and reduce its toxicity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of DI-9 in vivo to determine its efficacy and safety. Another direction is to investigate the potential of DI-9 as a drug delivery system for targeted cancer therapy and neuroprotection. Finally, another direction is to investigate the potential of DI-9 as a lead compound for the development of new antimicrobial agents.
合成法
DI-9 can be synthesized using a simple one-pot reaction between 2,3-dihydro-1H-indene-1-carboxylic acid and N-methylpyrazine-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DI-9 as a white solid with a purity of over 95%.
科学的研究の応用
DI-9 has shown potential in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, DI-9 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DI-9 achieves this by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. In neuroprotection, DI-9 has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In antimicrobial activity, DI-9 has been shown to have potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18(15(19)13-10-16-8-9-17-13)14-7-6-11-4-2-3-5-12(11)14/h2-5,8-10,14H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLATCVHIOZUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

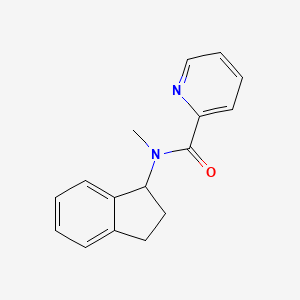
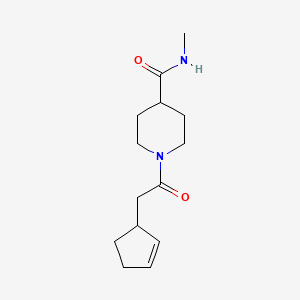
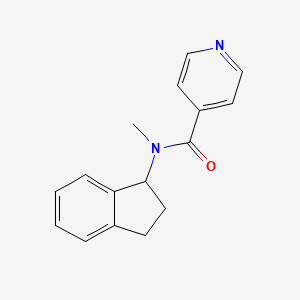
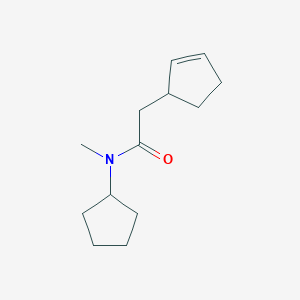
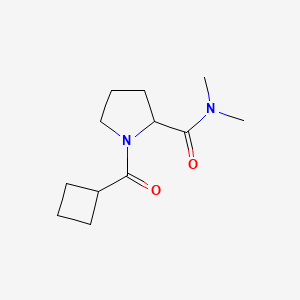
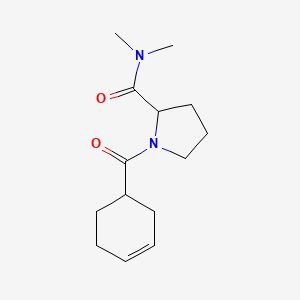

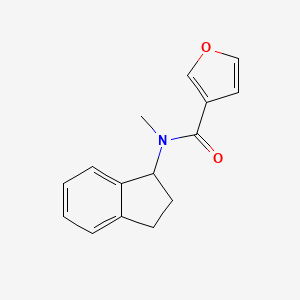
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
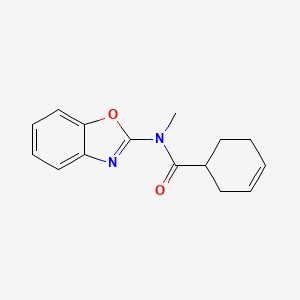

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)